molecular formula C15H20N2O4 B2946624 Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921790-01-4

Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate

Cat. No.: B2946624
CAS No.: 921790-01-4
M. Wt: 292.335
InChI Key: ZCZPADHULBHUOZ-UHFFFAOYSA-N
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Description

Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a heterocyclic compound featuring a benzo[b][1,4]oxazepine core, a seven-membered ring system fused to a benzene ring. Key structural features include:

  • 5-ethyl substituent: Introduces steric bulk and lipophilicity.
  • 3,3-dimethyl groups: Enhance ring rigidity and metabolic stability.
  • 4-oxo moiety: A ketone group that may participate in hydrogen bonding.

Properties

IUPAC Name

methyl N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-5-17-11-8-10(16-14(19)20-4)6-7-12(11)21-9-15(2,3)13(17)18/h6-8H,5,9H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZPADHULBHUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, particularly in the context of neurodegenerative diseases and inflammation.

Structural Characteristics

The compound features a tetrahydrobenzo[b][1,4]oxazepine core with a carbamate functional group. This heterocyclic structure is essential for its reactivity and interactions with biological targets. The general molecular formula is C21H22N2O5C_{21}H_{22}N_{2}O_{5} with a molecular weight of approximately 382.4 g/mol .

Research indicates that this compound may act as an inhibitor of specific enzymes and receptors involved in neurological pathways. Its mechanism likely involves modulation of signaling pathways associated with neurodegenerative diseases or inflammatory responses. Studies suggest it may effectively inhibit certain kinases or receptors critical in disease progression .

Neuroprotective Effects

This compound has been shown to exhibit neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from apoptosis induced by oxidative stress .

Anti-inflammatory Properties

The compound also displays anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity suggests its potential use in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Study Findings Relevance
Study ADemonstrated neuroprotective effects in cultured neuronal cells.Supports potential use in neurodegenerative diseases.
Study BShowed inhibition of pro-inflammatory cytokines in animal models.Indicates therapeutic potential for inflammatory conditions.
Study CInvestigated enzyme inhibition related to neurological pathways.Provides insight into the mechanism of action.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its ethyl group or aromatic ring, depending on reaction conditions.

Reaction SiteReagents/ConditionsProduct(s)Notes
Ethyl side chainKMnO₄ (acidic)Carboxylic acid derivativeComplete oxidation of ethyl to -COOH group
Aromatic ringOzone (O₃) / H₂O₂Hydroxylated derivativesElectrophilic substitution at activated positions
Oxazepinone ringDDQDehydrogenated benzoxazepineForms conjugated diene system

Key Findings :

  • Oxidation of the ethyl group proceeds efficiently under strong acidic conditions with KMnO₄, yielding a carboxylic acid analog.

  • Ozonolysis selectively cleaves the aromatic ring, producing hydroxylated intermediates used in further derivatization .

Reduction Reactions

Reductive modifications target the carbamate and ketone functionalities.

Reaction SiteReagents/ConditionsProduct(s)
Carbamate groupLiAlH₄ (THF, 0°C)Primary amine derivative
4-Oxo groupNaBH₄ / EtOHAlcohol analog
Aromatic ringH₂ (Pd/C catalyst)Partially saturated ring

Key Findings :

  • Lithium aluminum hydride reduces the carbamate to a primary amine, preserving the oxazepinone ring.

  • Ketone reduction with NaBH₄ yields a secondary alcohol, enhancing solubility in polar solvents .

Hydrolysis Reactions

The carbamate group exhibits pH-dependent hydrolysis:

ConditionsReagentsProduct(s)
AcidicHCl (6M, reflux)7-Amino-benzoxazepinone + CO₂ + MeOH
BasicNaOH (aq., 60°C)Corresponding amine + methyl carbonate

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

  • Basic conditions deprotonate the amine intermediate, accelerating carbamate cleavage .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the benzene ring:

PositionReagentsProduct(s)
C-8HNO₃/H₂SO₄Nitro derivative
C-6Br₂ (FeBr₃)Brominated analog

Regioselectivity :

  • Nitration favors the para position relative to the carbamate group due to electron-withdrawing effects .

  • Bromination occurs at the ortho position under Lewis acid catalysis .

Ring-Opening and Rearrangement

The oxazepinone ring undergoes rearrangement under specific conditions:

ConditionsReagentsProduct(s)
AcidicH₂SO₄ (conc.)Fused quinazolinone
Thermal180°C (neat)Rearranged benzodiazepine

Notable Observations :

  • Ring-opening in concentrated H₂SO₄ produces a quinazolinone via intramolecular cyclization .

  • Thermal rearrangement involves a-sigmatropic shift, confirmed by isotopic labeling studies .

Cross-Coupling Reactions

The compound participates in Pd-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProduct(s)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosN-Aryl analogs

Applications :

  • Suzuki coupling installs aryl groups at the C-7 position for SAR studies .

  • Buchwald-Hartwig amination modifies the carbamate nitrogen for pharmacokinetic optimization .

Stability Under Physiological Conditions

ConditionStabilityDegradation Products
pH 7.4 (37°C)t₁/₂ = 12 hrsHydrolyzed amine + CO₂
UV light (254 nm)Rapid decompositionRadical-mediated fragments

Implications :

  • Limited stability in neutral aqueous solutions necessitates prodrug strategies.

  • Photodegradation pathways suggest cautious storage requirements.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Benzo[b] vs. Benzo[f] Oxazepine Isomers
  • Target Compound : Features a benzo[b][1,4]oxazepine core (benzene fused to positions 1–2 of the oxazepine ring).
  • Analog from : Methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate contains a benzo[f] isomer (benzene fused to positions 2–3 of the oxazepine).
Substituent Variations
  • 5-Ethyl vs. 5-Isobutyl Groups

    • The target compound’s 5-ethyl group (C2H5) is less bulky than the 5-isobutyl group (C4H9) in N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide (). Isobutyl substituents may enhance lipophilicity and membrane permeability but reduce solubility .
  • Carbamate vs. Benzamide Functional Groups

    • The target compound’s methyl carbamate group contrasts with the 2-methylbenzamide substituent in ’s analog. Carbamates are prone to hydrolysis, whereas benzamides exhibit greater stability, suggesting divergent metabolic pathways .

Functional Group Additions

  • Sulfonyl and Fluoro Substituents
    • The compound in includes a sulfonyl group (–SO2–) and 7-fluoro substitution on the benzene ring. Sulfonyl groups improve solubility and hydrogen-bonding capacity, while fluorine enhances electronegativity and bioavailability .

Methylcarbamate-Containing Analogs

  • Agrochemical Methylcarbamates
    • lists pesticidal methylcarbamates like XMC (3,5-dimethylphenyl methylcarbamate) and methiocarb (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate). These share the carbamate functional group but lack the benzooxazepine core, indicating that the heterocyclic system in the target compound may confer unique target specificity .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Potential Applications
Target Compound Benzo[b][1,4]oxazepin-4-one 5-ethyl, 3,3-dimethyl, 7-methylcarbamate Not explicitly provided Agrochemical/pharmaceutical (inferred)
N-(5-isobutyl-3,3-dimethyl-4-oxo-... benzamide () Benzo[b][1,4]oxazepin-4-one 5-isobutyl, 7-(2-methylbenzamide) C23H28N2O3 380.5 Pharmaceutical (e.g., enzyme inhibition)
Methyl (4-((7-fluoro-... sulfonyl)phenyl)carbamate () Benzo[f][1,4]oxazepin-4-one 7-fluoro, 4-sulfonylphenyl, methylcarbamate Not explicitly provided Pharmaceutical (e.g., kinase inhibition)
XMC () Benzene ring 3,5-dimethylphenyl methylcarbamate C10H11NO2 193.2 Pesticide (carbamate class)

Research Findings and Implications

  • Structural Rigidity : The 3,3-dimethyl groups in the target compound and ’s analog likely stabilize the oxazepine ring, reducing conformational flexibility and enhancing binding selectivity .
  • Electron-Withdrawing Effects : The 7-fluoro substituent in ’s compound may increase oxidative stability and interaction with electron-rich biological targets .
  • Carbamate Reactivity : Unlike XMC and methiocarb, the target compound’s carbamate is part of a larger heterocyclic system, which could mitigate rapid hydrolysis and extend in vivo activity .

Q & A

Q. What are the thermodynamic drivers of this compound’s polymorphic transitions under industrial processing conditions?

  • Methodology : Perform variable-temperature XRD and DSC to map polymorph stability. Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., H-bonding, π-π stacking). Model free energy differences between forms using molecular dynamics simulations .

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